molecular formula C10H10N2O3 B14568427 Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 61354-76-5

Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B14568427
CAS No.: 61354-76-5
M. Wt: 206.20 g/mol
InChI Key: PTNJSUCVQRJKMF-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both furan and pyrazole rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the ester linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    1-Methyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with similar structural features.

    Furan-2,5-dicarboxylic acid:

Uniqueness

Methyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

61354-76-5

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3-(furan-2-yl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-12-6-7(10(13)14-2)9(11-12)8-4-3-5-15-8/h3-6H,1-2H3

InChI Key

PTNJSUCVQRJKMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CO2)C(=O)OC

Origin of Product

United States

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